nutlin-3B

Description

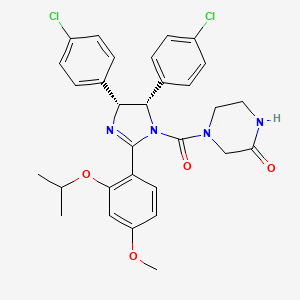

Structure

3D Structure

Properties

IUPAC Name |

4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUHCSBCVGXTJM-IZLXSDGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217890, DTXSID3044330 | |

| Record name | Nutlin-3b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nutlin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548472-68-0, 675576-97-3 | |

| Record name | Nutlin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548472-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nutlin-3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nutlin-3b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nutlin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NUTLIN-3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJA1772CVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Inactive Enantiomer: A Deep Dive into the Mechanism of Action of Nutlin-3b

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for targeted cancer therapeutics, the p53 tumor suppressor pathway has emerged as a critical focal point. The interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a key mechanism for controlling p53's potent tumor-suppressing functions. Small-molecule inhibitors that disrupt this interaction, such as the nutlins, have shown significant promise. This technical guide provides an in-depth exploration of Nutlin-3b, the inactive enantiomer of the potent MDM2 inhibitor Nutlin-3a. Understanding the mechanism of this compound's inaction is crucial for its appropriate use as a negative control in experimental settings and for elucidating the specific effects of MDM2 inhibition.

Core Mechanism of Action: Stereospecificity and Reduced Binding Affinity

Nutlin-3 is a racemic mixture of two enantiomers: Nutlin-3a and this compound. The biological activity of Nutlin-3 resides almost exclusively in the (-)-enantiomer, Nutlin-3a.[1] In contrast, the (+)-enantiomer, this compound, is considered the inactive form.[2] The fundamental basis for this difference lies in the stereospecificity of the interaction between the nutlin molecule and the p53-binding pocket of MDM2.

The three-dimensional structure of the MDM2 protein contains a deep hydrophobic cleft into which the transactivation domain of p53 binds. Nutlin-3a effectively mimics key residues of p53, allowing it to fit snugly into this pocket and disrupt the p53-MDM2 interaction. This compound, due to its different spatial arrangement, exhibits a significantly lower binding affinity for MDM2.[1][2] This reduced affinity is the primary reason for its lack of biological activity.

Quantitative Analysis of this compound Activity

The profound difference in biological activity between Nutlin-3a and this compound is starkly illustrated by their respective half-maximal inhibitory concentrations (IC50).

| Compound | Target | Assay | IC50 (µM) | Cell Line(s) | Reference(s) |

| This compound | p53/MDM2 Interaction | Biochemical | 13.6 | N/A | [3] |

| Nutlin-3a | p53/MDM2 Interaction | Biochemical | ~0.09 | N/A | [4] |

| Nutlin-3a | Cell Viability | Cell-based | 22.13 ± 0.85 | MDA-MB-231 | [3] |

| Nutlin-3a | Cell Viability | Cell-based | 27.69 ± 3.48 | MDA-MB-436 | [3] |

| Nutlin-3a | Cell Viability | Cell-based | 21.77 ± 4.27 | MDA-MB-468 | [3] |

Impact on the p53 Signaling Pathway

Due to its inability to effectively bind and inhibit MDM2, this compound does not trigger the downstream events characteristic of p53 activation.

p53 Stabilization

Treatment of cells with Nutlin-3a leads to the accumulation of p53 protein. In stark contrast, this compound does not induce p53 stabilization.[2] Western blot analyses consistently show that while Nutlin-3a treatment results in a robust increase in p53 protein levels, treatment with this compound does not lead to any significant change in p53 expression compared to untreated or vehicle-treated controls.[2]

Cell Cycle Progression and Apoptosis

A key consequence of p53 activation is the induction of cell cycle arrest and/or apoptosis. As expected, this compound fails to elicit these cellular responses. Flow cytometry-based cell cycle analysis reveals that Nutlin-3a treatment leads to a significant arrest in the G1 and G2/M phases of the cell cycle, a hallmark of p53 activation. Conversely, cells treated with this compound exhibit a cell cycle profile that is indistinguishable from that of untreated cells.[5]

Similarly, assays for apoptosis, such as Annexin V staining, demonstrate a significant increase in programmed cell death following Nutlin-3a treatment in p53 wild-type cancer cells. In contrast, this compound does not induce apoptosis above baseline levels.[1]

| Cellular Process | Nutlin-3a Effect | This compound Effect | Reference(s) |

| p53 Stabilization | Significant Increase | No significant change | [2] |

| Cell Cycle Arrest | Induction of G1 and G2/M arrest | No effect | [5] |

| Apoptosis | Induction | No induction | [1] |

Signaling Pathway Diagram

Caption: Differential effects of Nutlin-3a and this compound on the p53 pathway.

Experimental Protocols

Western Blot for p53 and p21 Stabilization

Objective: To assess the levels of p53 and its downstream target p21 following treatment with Nutlin-3a and this compound.

Methodology:

-

Cell Culture and Treatment: Plate p53 wild-type cancer cells (e.g., HCT116, MCF7) at an appropriate density. After 24 hours, treat cells with DMSO (vehicle control), Nutlin-3a (e.g., 10 µM), or this compound (e.g., 10 µM) for the desired time points (e.g., 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution) and p21 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometry analysis of the bands can be performed using software such as ImageJ to quantify the relative protein expression levels.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of Nutlin-3a and this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Seed cells and treat with DMSO, Nutlin-3a, or this compound as described for the Western blot protocol.

-

Cell Harvesting: At the end of the treatment period, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histograms and determine the percentage of cells in each phase.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

Objective: To assess the ability of Nutlin-3a and this compound to disrupt the interaction between MDM2 and p53.

Methodology:

-

Cell Culture and Treatment: Grow cells to a high confluence and treat with DMSO, Nutlin-3a, or this compound for a short duration (e.g., 4-6 hours) to observe the direct effect on the protein-protein interaction.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either p53 or MDM2 overnight at 4°C with gentle rotation. Add fresh protein A/G agarose beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2. A decrease in the co-precipitated protein in the Nutlin-3a treated sample compared to the control and this compound treated samples indicates disruption of the interaction.

Experimental Workflow Diagram

Caption: A typical workflow for confirming the inactivity of this compound.

Conclusion

This compound serves as an indispensable tool in the study of the p53-MDM2 axis. Its lack of significant biological activity, stemming from a stereochemically unfavorable interaction with the MDM2 pocket, provides a robust negative control for its active counterpart, Nutlin-3a. This allows researchers to confidently attribute the observed cellular effects of Nutlin-3a, such as p53 stabilization, cell cycle arrest, and apoptosis, to the specific inhibition of the MDM2-p53 interaction. The detailed protocols and workflow provided in this guide offer a comprehensive framework for utilizing this compound effectively in research and drug development settings.

References

- 1. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]

- 4. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Nutlin-3b

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of nutlin-3b. It is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in the MDM2-p53 signaling pathway and the application of nutlin compounds as chemical probes. This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies for relevant assays, and includes visualizations of pertinent signaling pathways and experimental workflows.

Chemical Structure and Stereochemistry

This compound is one of the four stereoisomers of nutlin-3, a potent inhibitor of the MDM2-p53 interaction. Chemically, it is the (+)-(4R,5S)-enantiomer.[1] This stereochemical configuration is crucial as it dictates the molecule's binding affinity to the MDM2 protein. This compound is the less active enantiomer, also known as the distomer, while its counterpart, nutlin-3a [(-)-(4S,5R)-enantiomer], is the highly active eutomer.[1] The designations "a" and "b" correspond to their elution order during chiral purification of the racemic mixture.[2]

The core structure of this compound features a cis-imidazoline scaffold. The absolute stereochemistry is often inferred from the crystal structure of the analogous compound, nutlin-2, in complex with MDM2.[3]

Physicochemical and Pharmacokinetic Properties

A summary of the known physicochemical and pharmacokinetic properties of this compound is presented in the tables below. It is important to note that specific experimental data for this compound is limited in the literature. Therefore, some data is derived from studies on racemic nutlin-3 or nutlin-3a and should be interpreted with caution.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₀Cl₂N₄O₄ | [4] |

| Molecular Weight | 581.49 g/mol | [4] |

| Appearance | Solid | [3] |

| Melting Point | Not Reported | - |

| Solubility | - DMSO: ≥ 100 mg/mL (171.97 mM) - Ethanol: 100 mg/mL | [5][6] |

| pKa | Not Reported | - |

| LogP (racemic nutlin-3) | 2.77 | [7] |

Pharmacokinetic Properties

Direct pharmacokinetic studies on this compound are scarce. The available data primarily focuses on nutlin-3a or the racemic mixture. It has been suggested that this compound may influence the pharmacokinetics of nutlin-3a when administered as a racemic mixture.[8]

| Property | Value | Source |

| Bioavailability | Not Reported for this compound. High for nutlin-3a. | [8] |

| Metabolism | Not specifically reported for this compound. | [4] |

| Excretion | Not Reported | - |

| Plasma Protein Binding | Not specifically reported for this compound. Nutlin-3a exhibits nonlinear binding to murine plasma proteins. | [8] |

| BCRP Inhibition | Potency similar to nutlin-3a in reversing Hoechst 33342 efflux. | [9] |

Mechanism of Action and Biological Activity

This compound is characterized as a weak inhibitor of the MDM2-p53 protein-protein interaction. Its primary use in research is as a negative control to elucidate the specific effects of its active enantiomer, nutlin-3a.[10]

Interaction with the MDM2-p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.

Nutlin-3a binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

In contrast, this compound has a significantly lower affinity for MDM2. Its IC₅₀ for the inhibition of the MDM2-p53 interaction is approximately 13.6 µM, which is about 150 times higher than that of nutlin-3a.[6][7] Consequently, this compound does not effectively stabilize p53 or induce the downstream expression of p53 target genes such as p21 and MDM2 in cells with wild-type p53.[10]

p53-Independent Effects

Interestingly, this compound has been shown to exhibit p53-independent activity. Both nutlin-3a and this compound can inhibit the function of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).[9] This transporter is involved in multidrug resistance in cancer by effluxing various chemotherapeutic agents. The inhibitory effect of this compound on BCRP is comparable to that of nutlin-3a, suggesting that this activity is independent of the stereochemical configuration that dictates MDM2 binding.[9]

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the differential effects of nutlin-3a and this compound on the MDM2-p53 signaling pathway and their common effect on BCRP.

Caption: Differential effects of Nutlin-3a and this compound on the MDM2-p53 pathway.

Caption: p53-independent inhibition of the BCRP transporter by Nutlin-3a and this compound.

Experimental Protocols

The following are generalized protocols for key experiments frequently cited in the study of nutlin compounds. These should be adapted and optimized for specific cell lines and experimental conditions.

Western Blotting for p53, MDM2, and p21

This protocol describes the detection of changes in protein levels of p53 and its downstream targets, MDM2 and p21, following treatment with this compound.

Workflow Diagram:

Caption: A generalized workflow for Western blotting.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116, U2OS) at an appropriate density and allow them to adhere overnight. Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours). Include nutlin-3a as a positive control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Workflow Diagram:

Caption: A generalized workflow for MTT/MTS cell viability assays.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent or nutlin-3a).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Addition of MTT/MTS Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.

-

Solubilization (for MTT assay only): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value if applicable.

Co-Immunoprecipitation (Co-IP) of MDM2 and p53

This protocol is used to assess the in-cell interaction between MDM2 and p53 and to determine the inhibitory effect of nutlin compounds.

Workflow Diagram:

References

- 1. addi.ehu.eus [addi.ehu.eus]

- 2. mdpi.com [mdpi.com]

- 3. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduced transcriptional activity in the p53 pathway of senescent cells revealed by the MDM2 antagonist nutlin-3 | Aging [aging-us.com]

- 7. researchgate.net [researchgate.net]

- 8. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Technical Guide to the p53-Independent Effects of Nutlin-3b in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the p53-independent effects of nutlin-3b, the inactive enantiomer of the potent MDM2 inhibitor, nutlin-3a. While primarily utilized as a negative control to delineate p53- and MDM2-dependent cellular responses, emerging evidence suggests that this compound is not entirely inert and may exert off-target, p53-independent effects in cancer cells. This document collates available quantitative data, details experimental protocols to investigate these phenomena, and visualizes the underlying signaling pathways.

Core Concept: Beyond a Negative Control

Nutlin-3a, the (-)-enantiomer, potently disrupts the p53-MDM2 interaction, leading to p53 stabilization and activation in wild-type (wt) p53 cancer cells.[1] Conversely, this compound, the (+)-enantiomer, exhibits a significantly lower affinity for MDM2, with an IC50 value approximately 150 to 200 times higher than that of nutlin-3a.[1][2] This substantial difference in potency has established this compound as an ideal negative control in experiments aiming to confirm that the observed effects of nutlin-3a are specifically mediated through the inhibition of the p53-MDM2 axis.[1] However, a nuanced review of the literature reveals instances of biological activity for this compound, particularly in cancer cells lacking functional p53, suggesting the existence of p53-independent mechanisms of action.

Quantitative Analysis of this compound's p53-Independent Activities

The following tables summarize the quantitative data available on the biological effects of this compound in cancer cell lines with mutant or null p53 status.

Table 1: Antiproliferative Activity of this compound in Mutant p53 Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Compound | Concentration Range | Duration | Effect Observed | Reference |

| MDA-MB-435 | Melanoma | Mutant | This compound | 0-8 µM | 8 hours | Potent antiproliferative activity | [2] |

| SW480 | Colorectal Carcinoma | Mutant | This compound | 0-8 µM | 8 hours | Potent antiproliferative activity | [2] |

Table 2: Effect of this compound on P-glycoprotein (P-gp) Mediated Drug Efflux

| Cell Line | Cancer Type | p53 Status | Compound | Concentration | Duration | Effect Observed | Reference |

| UKF-NB-3rVCR10 | Neuroblastoma | Wild-type | This compound | 20 µM | 60 min | Interference with P-gp-mediated drug efflux | [2] |

Key p53-Independent Signaling Pathways and Mechanisms

While research specifically focused on this compound's independent effects is limited, several potential mechanisms can be inferred from studies on racemic nutlin-3 or from direct, albeit sparse, evidence for this compound.

Induction of a DNA Damage Response (DDR) - A Point of Contention

Several studies have reported that nutlin-3 can trigger a DNA Damage Response (DDR), characterized by the phosphorylation of key proteins such as ATM, CHK2, BRCA1, and H2AX (leading to the formation of γH2AX foci), in a manner independent of p53 and its role as an MDM2 antagonist.[3][4] This suggests that nutlin-3 may possess genotoxic properties.

However, a study that directly compared the enantiomers found that while the active nutlin-3a was capable of inducing γH2AX staining and p53 phosphorylation, the inactive enantiomer, This compound, was not .[5] This finding is critical as it suggests that the observed DDR effects may be specific to the active enantiomer and that this compound is not a DDR-triggering agent. Further investigation is warranted to resolve this discrepancy.

Figure 1: Contrasting effects of Nutlin-3a and this compound on the DNA Damage Response pathway.

Inhibition of P-glycoprotein (P-gp)

This compound has been shown to interfere with the function of P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by actively effluxing chemotherapeutic agents from the cell.[2] This p53-independent effect could potentially be exploited to re-sensitize resistant tumors to conventional chemotherapy.

Figure 2: Proposed mechanism of this compound-mediated inhibition of P-glycoprotein drug efflux.

Detailed Experimental Protocols

The following protocols provide a framework for the investigation of this compound's p53-independent effects.

Protocol for Assessing Antiproliferative Effects in Mutant p53 Cell Lines

Objective: To determine the effect of this compound on the proliferation of cancer cells harboring mutant p53.

-

Cell Culture: Culture MDA-MB-435 or SW480 cells in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).

-

Incubation: Replace the medium in the wells with the drug-containing medium and incubate for 8, 24, and 48 hours.

-

Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value.

Figure 3: Experimental workflow for assessing the antiproliferative effects of this compound.

Protocol for Comparative Analysis of DDR Induction by Nutlin-3a and this compound

Objective: To determine if this compound, in comparison to nutlin-3a, induces a DNA Damage Response in p53-null cancer cells.

-

Cell Culture: Culture p53-null cells (e.g., HCT116 p53-/-) in appropriate growth medium.

-

Treatment: Treat cells with 10 µM nutlin-3a, 10 µM this compound, a known genotoxic agent (e.g., 100 µM Etoposide) as a positive control, and a vehicle control (DMSO) for 1 to 4 hours.

-

Immunoblotting:

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-H2AX (Ser139), total H2AX, phospho-ATM (Ser1981), and a loading control (e.g., β-actin).

-

Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

-

-

Immunofluorescence for γH2AX Foci:

-

Grow cells on coverslips and treat as described in step 2.

-

Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100.

-

Block with 1% BSA and incubate with an antibody against phospho-H2AX (Ser139).

-

Incubate with a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI and visualize using a fluorescence microscope.

-

-

Data Analysis: Quantify band intensities for immunoblotting and the number of γH2AX foci per cell for immunofluorescence. Compare the results across the different treatment groups.

Conclusion and Future Perspectives

While this compound is rightfully established as the inactive control for its potent enantiomer, nutlin-3a, the evidence, though limited, points towards a more complex pharmacological profile. The observed p53-independent antiproliferative activity in mutant p53 cell lines and the inhibition of P-gp-mediated drug efflux are notable exceptions to its perceived inertness.[2] The conflicting reports on its ability to induce a DNA damage response highlight the need for careful, comparative studies and caution against the indiscriminate use of the generic term "nutlin-3" when discussing specific molecular effects.[5]

For researchers in oncology and drug development, these p53-independent effects, particularly the inhibition of multidrug resistance pumps, may represent novel, albeit less potent, avenues for therapeutic intervention. Future research should focus on elucidating the precise molecular targets responsible for these off-target effects and exploring their potential for synthetic lethality in combination with other anticancer agents, especially in p53-compromised tumors. A thorough characterization of this compound's p53-independent activities will not only refine its use as a negative control but also potentially uncover new therapeutic strategies for challenging cancer subtypes.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A p53-independent role for the MDM2 antagonist Nutlin-3 in DNA damage response initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A p53-independent role for the MDM2 antagonist Nutlin-3 in DNA damage response initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA damage response to the Mdm2 inhibitor Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of nutlin-3b

An In-depth Technical Guide on the Discovery and Development of Nutlin-3b

Introduction

This compound is the inactive enantiomer of the potent cis-imidazoline analog, Nutlin-3.[1][2][3] While its counterpart, Nutlin-3a, is a well-characterized inhibitor of the p53-MDM2 interaction, this compound exhibits significantly lower affinity for MDM2 and consequently lacks the ability to stabilize wild-type p53 or modulate associated signaling pathways.[1] Its primary utility in research and drug development is as a negative control to validate the specific on-target effects of Nutlin-3a and other MDM2 inhibitors.[1][3] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and experimental application of this compound.

Discovery and Mechanism of Action

The Nutlins were identified through a small molecule screen as inhibitors of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[4] Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This keeps p53 levels low. In cells with wild-type p53, inhibition of the p53-MDM2 interaction by molecules like Nutlin-3a stabilizes p53, leading to the activation of downstream pathways that can induce cell cycle arrest, apoptosis, and senescence.[4][5][6]

Nutlin-3a effectively mimics the binding of p53 to MDM2, occupying the p53-binding pocket on the MDM2 protein.[4][6] In contrast, this compound, due to its stereochemistry, has a significantly reduced binding affinity for MDM2.[1][2][3] This stereospecific difference in binding is critical to its lack of biological activity related to the p53 pathway. Consequently, this compound does not effectively disrupt the p53-MDM2 interaction and fails to induce the accumulation of p53 or the expression of its target genes, such as p21 and MDM2 itself.[1][3][7]

Signaling Pathway

The following diagram illustrates the p53-MDM2 signaling pathway and the differential effects of Nutlin-3a and this compound.

Caption: p53-MDM2 signaling pathway and Nutlin intervention.

Quantitative Data

The following tables summarize the in vitro activity of this compound in comparison to Nutlin-3a.

Table 1: Inhibition of p53-MDM2 Interaction

| Compound | IC50 (µM) | Potency vs. Nutlin-3a | Reference |

| Nutlin-3a | 0.09 | - | [6][8] |

| This compound | 13.6 | ~150-fold less potent | [1][2][3] |

Table 2: Cellular Activity (IC50 for Cell Growth Inhibition)

| Cell Line | p53 Status | Nutlin-3a (µM) | This compound (µM) | Reference |

| HCT116 | Wild-type | 1.6 - 8.6 | >50 | [2][9] |

| MCF7 | Wild-type | 1.4 - 6.7 | >50 | [9] |

| SJSA-1 | Wild-type | ~1 | >20 | [7] |

| HCT116 p53-/- | Null | No effect | No effect | [9] |

| HT-29 | Mutant | No effect | No effect | [9] |

Experimental Protocols

A common application of this compound is as a negative control in cell-based assays designed to evaluate the efficacy of MDM2 inhibitors. Below is a generalized protocol for a cell proliferation assay and a Western blot analysis.

Cell Proliferation Assay (e.g., SRB Assay)

-

Cell Seeding: Plate cancer cells with known p53 status (e.g., wild-type and mutant) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Nutlin-3a and this compound in culture medium. The concentration range for Nutlin-3a should bracket its expected IC50, while a similar or higher range should be used for this compound. A vehicle control (e.g., DMSO) should also be included.[10]

-

Incubation: Remove the old medium from the cells and add the medium containing the compounds. Incubate the plates for a period of 72 to 120 hours.[9][11]

-

Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and allow them to air dry. Stain the fixed cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.[11]

-

Destaining and Measurement: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the bound dye with a Tris-base solution and measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot dose-response curves to determine the IC50 values.

Western Blot Analysis for p53 Pathway Activation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a fixed concentration of Nutlin-3a (e.g., 10 µM), this compound (e.g., 10 µM), and a vehicle control for a specified time (e.g., 24 hours).[7]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Compare the protein expression levels between the different treatment groups. An increase in p53, MDM2, and p21 levels should be observed in Nutlin-3a treated cells with wild-type p53, but not in this compound treated or p53-mutant cells.[7]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for comparing the effects of Nutlin-3a and this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Nutlin - Wikipedia [en.wikipedia.org]

- 5. Reduced transcriptional activity in the p53 pathway of senescent cells revealed by the MDM2 antagonist nutlin-3 | Aging [aging-us.com]

- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nutlin-3, the small-molecule inhibitor of MDM2, promotes senescence and radiosensitises laryngeal carcinoma cells harbouring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Enantiomer: A Technical Guide to the Role of Nutlin-3b in Studying the MDM2-p53 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Nutlin-3b and its critical role as a negative control in research focused on the MDM2-p53 interaction, a key pathway in cancer biology. By offering a less active counterpart to the potent MDM2 inhibitor Nutlin-3a, this compound allows for the discernment of specific, on-target effects from off-target or non-specific cellular responses.

The MDM2-p53 Regulatory Axis

The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to p53, promoting its degradation and thereby inhibiting its tumor-suppressive functions. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2. The development of small molecules that inhibit the MDM2-p53 interaction, such as Nutlins, has been a significant advancement in cancer therapy research.

Nutlins are a class of cis-imidazoline derivatives that act as selective antagonists of the MDM2-p53 interaction.[1] They function by binding to the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and leading to its stabilization and activation.[2][3] This, in turn, can trigger cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[2][3][4]

Nutlin-3a and the Emergence of this compound

Nutlin-3 is a racemic mixture of two enantiomers: Nutlin-3a and this compound.[5] Nutlin-3a is the active enantiomer, demonstrating potent inhibition of the MDM2-p53 interaction.[5][6] In contrast, this compound is the inactive enantiomer and is significantly less potent in its ability to bind to MDM2.[6][7][8] This substantial difference in activity makes this compound an ideal negative control for experiments utilizing Nutlin-3a.

The use of this compound allows researchers to distinguish between cellular effects that are a direct result of MDM2-p53 inhibition and those that may arise from non-specific interactions of the chemical scaffold with other cellular components.[8]

Quantitative Comparison of Nutlin-3a and this compound

The differential activity of Nutlin-3a and this compound is most evident in their binding affinities and inhibitory concentrations. The following table summarizes key quantitative data from various studies.

| Parameter | Nutlin-3a | This compound | Fold Difference (a vs. b) | Reference |

| MDM2 Binding Affinity (IC50) | 90 nM | 13.6 µM | ~150x | [7][9] |

| MDM2 Binding Affinity (Ki) | 36 nM | >100 µM (estimated Ki = 55.7 µM for MDMX) | >1000x | [10][11] |

| Potency in p53-MDM2 Interaction Inhibition | ~150-fold more potent than this compound | - | 150x | [6] |

Experimental Protocols Utilizing this compound as a Negative Control

The following are detailed methodologies for key experiments where this compound is used as a negative control to validate the specificity of Nutlin-3a's effects.

Western Blotting for p53 Pathway Activation

This protocol is used to assess the protein levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with Nutlin-3a and this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCT116, U2OS, SJSA-1) at a suitable density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Nutlin-3a (e.g., 0.5, 1, 5, 10 µM), this compound (e.g., 10 µM), or DMSO as a vehicle control for 24 hours.[2]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay

This assay measures the effect of Nutlin-3a and this compound on cell proliferation and viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Treatment:

-

Treat cells with a range of concentrations of Nutlin-3a and this compound for 24, 48, or 72 hours.[12]

-

-

Viability Measurement (using MTT or WST-1 reagent):

-

Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis in cells treated with Nutlin-3a and this compound.

-

Cell Treatment:

-

Treat cells with Nutlin-3a, this compound, or DMSO for the desired time period (e.g., 24 or 48 hours).[8]

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Visualizing the Role of this compound

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental logic central to the use of this compound.

Figure 1: MDM2-p53 signaling pathway and the differential effects of Nutlin-3a and this compound.

Figure 2: A typical experimental workflow for studying the MDM2-p53 interaction using Nutlins.

Conclusion

This compound is an indispensable tool for researchers studying the MDM2-p53 signaling pathway. Its structural similarity to Nutlin-3a, combined with its significantly lower biological activity, provides a robust negative control to ensure that the observed cellular effects are indeed due to the specific inhibition of the MDM2-p53 interaction. The rigorous use of this compound in experimental design strengthens the validity and interpretation of findings in the development of novel cancer therapeutics targeting this critical pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Enantiomers of Nutlin-3: A Technical Guide to Stereospecific MDM2-p53 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of many human cancers. In tumors retaining wild-type p53, its function is often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. The discovery of small molecules that can inhibit the MDM2-p53 protein-protein interaction has opened a promising avenue for cancer therapy. Nutlin-3, a potent and selective MDM2 inhibitor, has been a cornerstone of this research.[1][2] This technical guide provides an in-depth exploration of the enantiomers of Nutlin-3, focusing on their differential biological activities, the underlying mechanisms of stereospecificity, and the experimental protocols used for their characterization.

Nutlin-3 is a racemic mixture of two enantiomers, (-)-Nutlin-3a and (+)-Nutlin-3b. It is the (-)-enantiomer, Nutlin-3a, that is responsible for the vast majority of the biological activity.[3][4] This stereospecificity is a crucial aspect of its pharmacology and has significant implications for its development as a therapeutic agent.

Data Presentation: Quantitative Comparison of Nutlin-3 Enantiomers

The differential activity of Nutlin-3 enantiomers is most evident in their binding affinities for MDM2 and their cellular potencies. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Binding Affinity and Potency against MDM2

| Enantiomer | IC50 (MDM2-p53 Inhibition) | Ki (MDM2 Binding) | Method | Reference |

| Nutlin-3a | 90 nM | 0.15 ± 0.01 μM | Fluorescence Polarization | [1][5] |

| Nutlin-3a | 88 nM | - | Not Specified | [6] |

| Nutlin-3a | 0.35 ± 0.03 μM | 0.15 ± 0.01 μM | Fluorescence Polarization | [7] |

| Nutlin-3b | 13.6 µM | - | Not Specified | [4] |

Table 2: Cellular Potency of Nutlin-3 Enantiomers

| Enantiomer | Cell Line | IC50 (Cell Viability) | Assay | Reference |

| Nutlin-3a | HCT116 p53+/+ | 28.03 ± 6.66 µM | Not Specified | [6] |

| Nutlin-3a | HCT116 p53-/- | 30.59 ± 4.86 µM | Not Specified | [6] |

| Nutlin-3a | MDA-MB-231 | 22.13 ± 0.85 µM | Not Specified | [6] |

| Nutlin-3a | MDA-MB-436 | 27.69 ± 3.48 µM | Not Specified | [6] |

| Nutlin-3a | MDA-MB-468 | 21.77 ± 4.27 µM | Not Specified | [6] |

| Nutlin-3a | OSA (MDM2Ampl) | ~1 µM | MTT Assay | [8] |

| Nutlin-3a | T778 (MDM2Ampl) | ~1 µM | MTT Assay | [8] |

| Nutlin-3a | U2OS (MDM2Wt/TP53Wt) | ~2 µM | MTT Assay | [8] |

| This compound | HCT116 | >30 µM | MTT Assay | [4] |

Mechanism of Stereospecific Inhibition

The significant difference in potency between Nutlin-3a and this compound is attributed to the stereospecific nature of the binding pocket on the MDM2 protein. The N-terminal domain of MDM2 possesses a hydrophobic cleft into which the p53 transactivation domain binds. This interaction is primarily mediated by three key hydrophobic residues of p53: Phe19, Trp23, and Leu26.[9][10]

Nutlin-3a mimics these key p53 residues, fitting snugly into the hydrophobic pockets of MDM2. The specific three-dimensional arrangement of the substituents on the imidazoline scaffold of Nutlin-3a allows for optimal interaction with the MDM2 binding site. In contrast, the mirror-image configuration of this compound results in a steric clash and a less favorable energetic interaction with the MDM2 pocket, leading to a significantly lower binding affinity.[3][11] This difference in binding affinity is the molecular basis for the observed 150-fold difference in potency between the two enantiomers.[3][4]

Signaling Pathways and Experimental Workflows

p53 Signaling Pathway Activated by Nutlin-3a

Nutlin-3a acts as a non-genotoxic activator of the p53 pathway. By inhibiting the MDM2-p53 interaction, Nutlin-3a prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to regulate the expression of its target genes. The ultimate cellular outcome of p53 activation can be cell cycle arrest, senescence, or apoptosis, depending on the cellular context.[1][12]

Caption: p53 signaling pathway activation by Nutlin-3a.

Experimental Workflow for Characterizing Nutlin-3 Enantiomers

The characterization of Nutlin-3 enantiomers involves a series of in vitro and cell-based assays to determine their binding affinity, cellular potency, and mechanism of action.

Caption: Experimental workflow for Nutlin-3 enantiomer characterization.

Experimental Protocols

Enantioselective Synthesis and Chiral Separation

Objective: To obtain enantiomerically pure Nutlin-3a and this compound.

Methods:

-

Enantioselective Synthesis: The synthesis of (-)-Nutlin-3 can be achieved through various reported methods, often employing chiral catalysts to control the stereochemistry of key intermediates. One approach involves the diastereoselective and enantioselective addition of an aryl nitromethane to an aryl aldimine, catalyzed by a chiral bis(amidine) ligand.[13] A detailed, multi-step synthesis has been described that allows for the production of (-)-Nutlin-3 on a decagram scale.[2][3]

-

Chiral High-Performance Liquid Chromatography (HPLC) Separation: Racemic Nutlin-3 can be separated into its individual enantiomers using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[14][15]

-

Column: A common choice is a polysaccharide-based CSP, such as those derived from cellulose or amylose.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition is optimized to achieve the best separation.

-

Detection: UV detection at a wavelength where the compounds absorb is used to monitor the elution of the enantiomers.

-

In Vitro MDM2-p53 Binding Assay (Fluorescence Polarization)

Objective: To quantify the inhibitory potency (IC50) of Nutlin-3 enantiomers on the MDM2-p53 interaction.

Principle: This assay measures the change in polarization of a fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger MDM2 protein, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide from MDM2 will cause a decrease in polarization.[9][16][17]

Protocol:

-

Reagents:

-

Recombinant human MDM2 protein (N-terminal domain).

-

Fluorescently labeled p53 peptide (e.g., TAMRA-labeled peptide with a sequence derived from the p53 transactivation domain).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Nutlin-3a and this compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of the Nutlin-3 enantiomers in DMSO.

-

In a black, low-volume 384-well plate, add the assay buffer, fluorescent p53 peptide (at a final concentration typically in the low nanomolar range), and MDM2 protein (at a concentration that gives a significant polarization window).

-

Add the diluted Nutlin-3 enantiomers or DMSO (as a control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to MDM2.

-

Cellular Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of Nutlin-3 enantiomers on cancer cell lines.

Principle: Various assays can be used to measure cell viability, such as the MTT assay, which measures mitochondrial activity, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

Protocol (using a luminescent ATP-based assay):

-

Cell Culture:

-

Seed cancer cells (e.g., HCT116, U2OS) in a 96-well white-walled plate at a density that allows for logarithmic growth during the experiment.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of Nutlin-3a and this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

Assay:

-

Equilibrate the plate and the luminescent cell viability reagent to room temperature.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for a few minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control cells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[18]

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To measure the induction of apoptosis by Nutlin-3 enantiomers.

Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.[1][19][20]

Protocol:

-

Cell Culture and Treatment:

-

Seed and treat the cells with Nutlin-3a and this compound as described in the cell viability assay protocol.

-

-

Assay:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the reagent to each well.

-

Mix the contents gently and incubate at room temperature for a specified time (e.g., 30 minutes to 1 hour).

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the caspase activity. Compare the signal from treated cells to that of untreated controls to determine the fold-increase in apoptosis.

-

Western Blot Analysis of p53 Pathway Proteins

Objective: To confirm the on-target effect of Nutlin-3a by detecting the stabilization of p53 and the induction of its downstream targets.

Protocol:

-

Cell Lysis:

-

Treat cells with Nutlin-3a or this compound for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][22]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize them to the loading control. This will show the relative changes in protein levels upon treatment.

-

Conclusion

The enantiomers of Nutlin-3 provide a classic example of stereospecificity in drug action. The significantly higher potency of Nutlin-3a is a direct result of its precise fit into the hydrophobic pocket of MDM2, a property not shared by its mirror image, this compound. This in-depth understanding, supported by the quantitative data and detailed experimental protocols presented in this guide, is crucial for researchers in the field of cancer biology and drug development. The principles and methodologies outlined here are fundamental for the continued exploration of the MDM2-p53 axis as a therapeutic target and for the design of next-generation inhibitors with improved efficacy and selectivity.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. A Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]

- 8. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Catalytic, enantioselective synthesis of stilbenecis-diamines: A concise preparation of (−)-Nutlin-3, a potent p53/MDM2 inhibitor - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 16. Fluorescence Polarization Assay [bio-protocol.org]

- 17. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. ulab360.com [ulab360.com]

- 20. promega.com [promega.com]

- 21. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Navigating the MDM2-p53 Axis: A Technical Guide to Nutlin-3b in Preclinical Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently mediated by the E3 ubiquitin ligase MDM2, is a common event in many human cancers. Small-molecule inhibitors that disrupt the MDM2-p53 interaction have emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. Among these, the nutlin family of compounds has been extensively studied. This technical guide focuses on nutlin-3b, providing a comprehensive overview of its role in preclinical cancer studies. It is crucial to note that nutlin-3 is a racemic mixture of two enantiomers: nutlin-3a and this compound. Nutlin-3a is the biologically active enantiomer that potently inhibits the MDM2-p53 interaction, while this compound is the inactive enantiomer, often used as a negative control in experiments.[1][2][3] This guide will delve into the mechanism of action of the active form, present quantitative data from preclinical studies, detail experimental protocols, and visualize key signaling pathways, with a clear distinction of the roles of both enantiomers.

The MDM2-p53 Interaction: A Key Therapeutic Target

Under normal physiological conditions, the p53 protein level is kept low by its primary negative regulator, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[4] In many cancers with wild-type p53, the overexpression of MDM2 effectively abrogates the tumor suppressor function of p53, allowing cancer cells to proliferate unchecked.

Nutlin-3a, the active enantiomer, is a cis-imidazoline analog that mimics the key p53 amino acid residues (Phe19, Trp23, and Leu26) that are critical for its binding to MDM2.[4] By occupying the p53-binding pocket of MDM2, nutlin-3a effectively displaces p53, leading to its stabilization and accumulation in the cell.[5][6] This, in turn, activates the p53 signaling pathway, resulting in downstream effects such as cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[5][7]

The Role of this compound

This compound, being the inactive enantiomer, exhibits a significantly lower binding affinity for MDM2, approximately 150 to 200-fold weaker than nutlin-3a.[1][2][3] Consequently, it does not effectively inhibit the MDM2-p53 interaction and does not induce the stabilization of p53 or its downstream signaling pathways.[1][3] Its primary utility in preclinical research is to serve as a stringent negative control to ensure that the observed cellular effects of nutlin-3 are specifically due to the inhibition of the MDM2-p53 interaction by the active 'a' enantiomer and not due to off-target effects.[3]

Quantitative Preclinical Data of Nutlin-3a

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of nutlin-3a in different cancer types.

Table 1: In Vitro Efficacy of Nutlin-3a in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Observed Effects | Reference |

| HCT116 | Colorectal Carcinoma | Wild-type | 1.6 - 8.6 (in normoxia) | Reduced cell growth | [8] |

| MCF7 | Breast Carcinoma | Wild-type | 1.6 - 8.6 (in normoxia) | Reduced cell growth | [8] |

| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | Not specified | p53 stabilization, p21 and MDM2 induction | [9] |

| MHM | Osteosarcoma | Wild-type | Not specified | p53 stabilization, p21 and MDM2 induction | [9] |

| U2OS | Osteosarcoma | Wild-type | Not specified | p53 stabilization, p21 and MDM2 induction | [9] |

| A549 | Non-Small Cell Lung Cancer | Wild-type | Not specified | Synergizes with cisplatin to induce apoptosis | [10] |

| A2780 | Ovarian Cancer | Wild-type | Not specified | Synergizes with cisplatin for growth inhibition | [11] |

| IGROV-1 | Ovarian Cancer | Wild-type | Not specified | Synergizes with cisplatin for growth inhibition | [11] |

| UKF-NB-3 | Neuroblastoma | Wild-type | Not specified | G1 cell cycle arrest, apoptosis | [12] |

Table 2: In Vivo Efficacy of Nutlin-3a in Xenograft Models

| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |

| Neuroblastoma | Chemoresistant tumor xenografts (wild-type p53) | Oral administration | Reduced tumor growth and metastasis | [12] |

| Osteosarcoma (MDM2 amplified) | SJSA-1 xenografts | Not specified | Potent antitumor activity | [9] |

Key Signaling Pathways and Experimental Workflows

Nutlin-3a Signaling Pathway

The primary mechanism of action of nutlin-3a is the disruption of the MDM2-p53 interaction, leading to the activation of the p53 pathway.

Caption: Nutlin-3a inhibits MDM2, leading to p53 stabilization and activation of downstream targets.

Experimental Workflow for Assessing Nutlin-3a Efficacy

A typical workflow to evaluate the preclinical efficacy of nutlin-3a involves a series of in vitro and in vivo experiments.

Caption: A typical workflow for preclinical evaluation of Nutlin-3a.

Detailed Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is adapted from studies assessing the cytotoxic effects of nutlin-3.[13]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of nutlin-3a (e.g., 0-20 µM) and an equimolar concentration of this compound as a negative control for the desired time period (e.g., 48 hours).[13] Include a vehicle control (e.g., DMSO).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell survival against the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on methods used to quantify apoptosis induction by nutlin-3.[13]

-

Cell Treatment: Treat cells with the desired concentrations of nutlin-3a, this compound, and vehicle control for the specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for Protein Expression

This protocol is a standard method to assess the activation of the p53 pathway.[9]

-

Cell Lysis: After treatment with nutlin-3a, this compound, or vehicle, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometric analysis can be performed to quantify the relative protein expression levels.

In Vivo Xenograft Studies

This protocol is a general guideline for evaluating the in vivo antitumor activity of nutlin-3a.[12]

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Drug Administration: Administer nutlin-3a orally at a predetermined dose and schedule. The control group should receive a vehicle control.[12]

-

Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for p53 pathway markers.[12] Statistical analysis is performed to compare tumor growth between the treatment and control groups.

Conclusion

This compound serves as an indispensable negative control in preclinical cancer studies investigating the therapeutic potential of reactivating the p53 pathway. Its inactive nature allows researchers to confidently attribute the anticancer effects of the racemic nutlin-3 mixture or the isolated nutlin-3a enantiomer to the specific inhibition of the MDM2-p53 interaction. The wealth of preclinical data on nutlin-3a demonstrates its potential as a targeted therapy for cancers harboring wild-type p53. The detailed protocols and pathway visualizations provided in this guide offer a robust framework for researchers to design and execute their own preclinical investigations into MDM2-p53 inhibitors. As our understanding of the p53 signaling network continues to evolve, the precise use of tools like nutlin-3a and its inactive counterpart, this compound, will remain critical in the development of novel and effective cancer therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nutlin-3 preferentially sensitises wild-type p53-expressing cancer cells to DR5-selective TRAIL over rhTRAIL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]